4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride
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Overview
Description
4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride is a chemical compound with the molecular formula C10H15ClN2O It is known for its unique structure, which includes a piperidine ring and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride typically involves the reaction of 5-methyl-1,2-oxazole-3-carbaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride involves its interaction with specific molecular targets. The oxazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and stability, making it a potent bioactive agent. The exact pathways and targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine
- 4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine sulfate
- 4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine nitrate
Uniqueness
4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride is unique due to its specific combination of the oxazole and piperidine moieties, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its sulfate and nitrate counterparts.
This compound continues to be a subject of extensive research, with ongoing studies exploring its full potential in various scientific and industrial domains.
Properties
IUPAC Name |
5-methyl-3-(piperidin-4-ylidenemethyl)-1,2-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8-6-10(12-13-8)7-9-2-4-11-5-3-9;/h6-7,11H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBUZIOWNJKOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C=C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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